molecular formula C23H22N2O4 B2571650 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide CAS No. 946317-97-1

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B2571650
CAS No.: 946317-97-1
M. Wt: 390.439
InChI Key: UWFNZLMEJGQPDP-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoline core substituted at the 1-position with a furan-2-carbonyl group and at the 6-position with a 2-(4-methylphenoxy)acetamide moiety.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-16-6-9-19(10-7-16)29-15-22(26)24-18-8-11-20-17(14-18)4-2-12-25(20)23(27)21-5-3-13-28-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFNZLMEJGQPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological activity, supported by relevant data and research findings.

Structural Overview

The compound features a furan-2-carbonyl group linked to a tetrahydroquinoline moiety and a 4-methylphenoxy acetamide. This unique combination of structural elements is believed to contribute to its diverse biological activities.

ComponentStructureRole
Furan-2-carbonylFuranContributes to the compound's reactivity and potential biological interactions.
TetrahydroquinolineTetrahydroquinolineKnown for various pharmacological properties.
4-Methylphenoxy4-MethylphenoxyEnhances lipophilicity and bioavailability.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : This can be achieved through the Paal-Knorr synthesis.
  • Synthesis of Tetrahydroquinoline : Often synthesized via the Povarov reaction.
  • Coupling Reaction : The furan and tetrahydroquinoline units are coupled using reagents like EDCI or DCC.
  • Introduction of the Acetamide Group : This is typically done by reacting the intermediate with an acetamide derivative.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, tetrahydroquinoline derivatives have shown promising results against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis.

  • Case Study : A study evaluated the anticancer effects of tetrahydroquinoline derivatives against human tumor cells (KB, DLD, HepG2). Compounds demonstrated potent activity with IC50 values in the micromolar range .

Antimicrobial Properties

The sulfonamide group present in related compounds has been associated with antibacterial activity. The furan and tetrahydroquinoline components may enhance this effect.

Compound NameStructural FeaturesBiological Activity
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobial
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterial
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancer

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds targeting enzymes such as thioredoxin reductase have shown selective antitumor effects.
  • DNA Interaction : Some derivatives exhibit binding affinity to DNA, disrupting replication processes in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress is another proposed mechanism for anticancer activity .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide may exhibit anticancer properties. For instance, tetrahydroquinoline derivatives have been shown to inhibit specific kinases involved in cancer progression. Inhibition of Spleen Tyrosine Kinase (SYK) has been noted in related compounds, suggesting potential applications in cancer therapeutics.

Antimicrobial Activity

The presence of the furan and tetrahydroquinoline components suggests antimicrobial properties. These structural features are commonly associated with compounds that demonstrate activity against various bacterial strains.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.

Case Study 1: Inhibition of Kinase Activity

A study focusing on the kinase inhibition potential of tetrahydroquinoline derivatives highlighted the efficacy of this compound in inhibiting SYK activity. The results indicated a significant reduction in cell proliferation in cancer cell lines treated with this compound compared to controls.

Case Study 2: Antimicrobial Testing

In a comparative study of antimicrobial agents, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroquinoline/Isoquinoline Acetamides

Compound Name Substituents (Position) Molecular Weight Key Features Reference
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide 1: Furan-2-carbonyl; 6: 2-(4-methylphenoxy)acetamide ~532.6* Combines tetrahydroquinoline with aromatic (furan) and phenoxy-acetamide groups.
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide (G502-0095) 1: Furan-2-carbonyl; 6: 2-(4-methoxyphenyl)acetamide 390.44 Methoxy substituent enhances electron density; lower molecular weight.
2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide 1: Furan-2-carbonyl; 6: 2-(4-chlorophenyl)acetamide ~408.9* Chlorine substituent increases lipophilicity and steric bulk.
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-acetamido-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (28a) 6: Acetamide; 1: 3,4-dimethoxybenzyl ~505.5 Isoquinoline analog with dual acetamide and benzyl groups; higher polarity.
N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide (31) 6: Thiophene-2-carboximidamide; 8: Fluoro ~398.4 Fluorine and thiophene groups enhance metabolic stability and binding.

Notes:

  • *Calculated molecular weights based on analogs.
  • Substituent effects: Electron-donating groups (e.g., 4-methoxy in G502-0095) improve solubility but may reduce membrane permeability . Heterocyclic acyl groups (e.g., furan-2-carbonyl vs. thiophene-2-carboximidamide) influence electronic properties and steric interactions .

Key Observations :

  • Yields for tetrahydroquinoline/isoquinoline derivatives vary widely (24–90%), depending on steric hindrance and reaction conditions .
  • Chromatography (silica gel or HPLC) is the primary purification method for acetamide analogs .
  • The use of coupling agents (e.g., BOP in ) improves efficiency in amide bond formation .

Research Findings and Trends

Substituent Positioning: Modifications at the 6-position of tetrahydroquinolines/isoquinolines are critical for biological activity, while the 1-position (e.g., furan-2-carbonyl) influences scaffold stability and electronic properties .

Synthetic Scalability : Multi-step reactions (e.g., ’s 100g-scale synthesis) highlight the feasibility of large-scale production for analogs, though purification remains challenging .

Crystallographic Insights : N-(substituted phenyl)acetamides () exhibit planar amide bonds and intermolecular hydrogen bonding, which may guide crystal engineering for improved bioavailability .

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